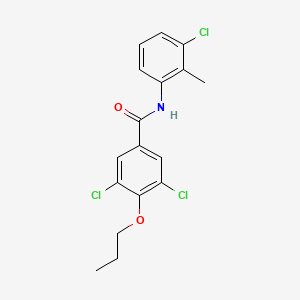
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-propoxybenzamide
Descripción general
Descripción
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-propoxybenzamide, also known as AG490, is a synthetic organic compound that belongs to the class of benzamides. It is a potent inhibitor of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway plays a crucial role in regulating cell growth, differentiation, and apoptosis. AG490 has been extensively studied for its potential applications in various fields of scientific research.
Mecanismo De Acción
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-propoxybenzamide exerts its inhibitory effect on the JAK-STAT signaling pathway by binding to the ATP-binding site of JAK kinases, thereby preventing their activation. This, in turn, leads to the inhibition of downstream STAT signaling and the suppression of gene expression.
Biochemical and physiological effects:
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-propoxybenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has also been shown to have anti-inflammatory properties and to enhance the efficacy of chemotherapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-propoxybenzamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and specificity for the JAK-STAT signaling pathway. However, it also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to achieve optimal results.
Direcciones Futuras
There are several potential future directions for research on 3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-propoxybenzamide, including the development of more potent and selective JAK inhibitors, the investigation of its potential applications in the treatment of autoimmune and inflammatory diseases, and the exploration of its role in regulating stem cell differentiation and tissue regeneration. Additionally, further studies are needed to elucidate the precise mechanisms underlying its biochemical and physiological effects and to optimize its use in clinical settings.
Aplicaciones Científicas De Investigación
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-propoxybenzamide has been widely used in scientific research for its ability to selectively inhibit the JAK-STAT signaling pathway. This pathway is involved in a variety of cellular processes, including immune response, inflammation, and cell proliferation. 3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-propoxybenzamide has been shown to have potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO2/c1-3-7-23-16-13(19)8-11(9-14(16)20)17(22)21-15-6-4-5-12(18)10(15)2/h4-6,8-9H,3,7H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKNFCNMNTXVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=C(C(=CC=C2)Cl)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(3-chloro-2-methylphenyl)-4-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



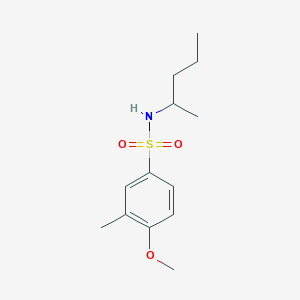
![N-(sec-butyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4113577.png)
![2-(4-{[(2-chlorobenzyl)thio]acetyl}piperazin-1-yl)pyrazine](/img/structure/B4113593.png)
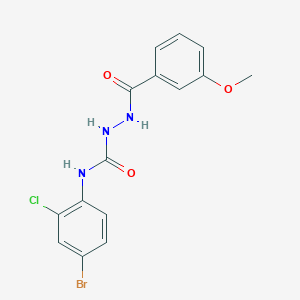
![N~2~-(4-ethoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4113601.png)
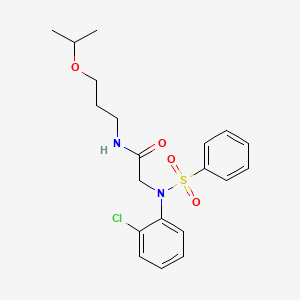
![N-(3-bromophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4113614.png)
![N-(3-methylbutyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4113618.png)
![N-(2-fluorophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4113620.png)
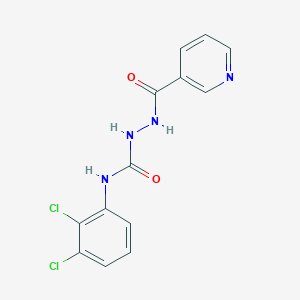

![2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4113641.png)
![N~2~-(4-chlorobenzyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4113645.png)
![isopropyl 3-({[(4-allyl-5-{[(3-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4113648.png)